molecular formula C13H10F2O B13628099 4,3'-Difluoro-4'-methoxybiphenyl

4,3'-Difluoro-4'-methoxybiphenyl

Cat. No.: B13628099
M. Wt: 220.21 g/mol
InChI Key: PZNGJBIQZDVDJC-UHFFFAOYSA-N
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Description

4,3’-Difluoro-4’-methoxybiphenyl is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative where two fluorine atoms and one methoxy group are substituted on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4,3’-Difluoro-4’-methoxybiphenyl can be synthesized through various methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

In an industrial setting, the production of 4,3’-Difluoro-4’-methoxybiphenyl may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,3’-Difluoro-4’-methoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-methoxybenzoic acids, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

4,3’-Difluoro-4’-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,3’-Difluoro-4’-methoxybiphenyl exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of signaling pathways and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybiphenyl: Lacks the fluorine substitutions, making it less reactive in certain chemical reactions.

    3,4’-Difluorobiphenyl: Lacks the methoxy group, which affects its solubility and reactivity.

    4,4’-Difluorobiphenyl: Similar but lacks the methoxy group, affecting its chemical properties.

Uniqueness

4,3’-Difluoro-4’-methoxybiphenyl is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

2-fluoro-4-(4-fluorophenyl)-1-methoxybenzene

InChI

InChI=1S/C13H10F2O/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3

InChI Key

PZNGJBIQZDVDJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)F

Origin of Product

United States

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